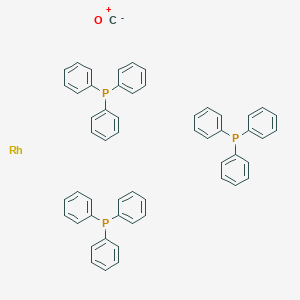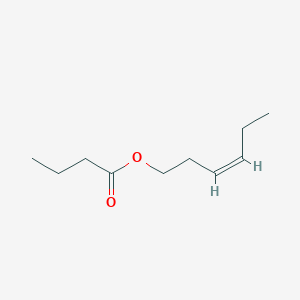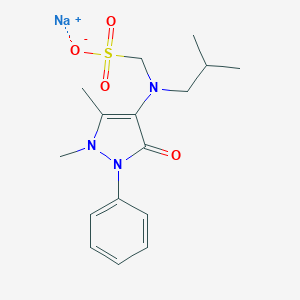
Dibupyrone
Overview
Description
Dibupyron, also known as metamizole or dipyrone, is a non-opioid analgesic and antipyretic compound. It is widely recognized for its effectiveness in relieving pain, reducing fever, and providing spasmolytic activity. Despite its therapeutic benefits, dibupyron has faced regulatory scrutiny due to concerns over potential adverse effects, such as agranulocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibupyron is synthesized through a multi-step process involving the reaction of 4-methylaminoantipyrine with formaldehyde and sodium sulfite. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, dibupyron is produced using large-scale reactors where the reactants are mixed under precise conditions to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Dibupyron undergoes various chemical reactions, including:
Oxidation: Dibupyron can be oxidized to form its corresponding sulfone derivative.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: Dibupyron can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dibupyron has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies investigating cellular responses to analgesic and antipyretic agents.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in pain and fever management.
Industry: Applied in the formulation of pharmaceutical products for pain relief and fever reduction
Mechanism of Action
The mechanism of action of dibupyron involves its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins, which are involved in the mediation of pain and fever. The inhibition of prostaglandin synthesis leads to the analgesic and antipyretic effects of dibupyron .
Comparison with Similar Compounds
Paracetamol (Acetaminophen): Both compounds are used for pain and fever relief, but paracetamol has a different mechanism of action involving the inhibition of cyclooxygenase enzymes.
Ibuprofen: Another non-opioid analgesic and antipyretic, ibuprofen also inhibits cyclooxygenase enzymes but has additional anti-inflammatory properties.
Uniqueness of Dibupyron: Dibupyron is unique in its ability to provide spasmolytic activity in addition to its analgesic and antipyretic effects. This makes it particularly useful in managing pain associated with muscle spasms and colic .
Properties
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-methylpropyl)amino]methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S.Na/c1-12(2)10-18(11-24(21,22)23)15-13(3)17(4)19(16(15)20)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTMEHPODKVIII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(C)C)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883147 | |
| Record name | Dibupyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046-17-9 | |
| Record name | Dibupyrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001046179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibupyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBUPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T99M8X4T54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



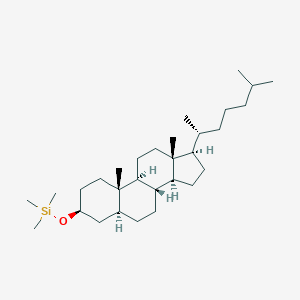

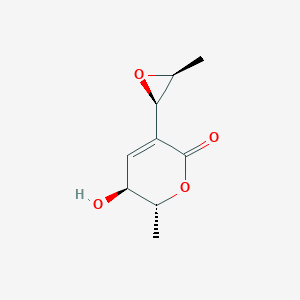




![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)

